2-(Hydroxymethyl)oxolane-2-carbonitrile
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Overview
Description
2-(Hydroxymethyl)oxolane-2-carbonitrile is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It is also known by its IUPAC name, 2-(hydroxymethyl)tetrahydrofuran-2-carbonitrile . This compound is characterized by the presence of a hydroxymethyl group and a nitrile group attached to an oxolane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)oxolane-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of oxetanes with nitriles under mild catalytic conditions. For example, the use of indium triflate (In(OTf)3) as a catalyst facilitates the ring-opening of oxetanes to form the desired product . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to achieve maximum yield and purity, often involving the use of specialized catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)oxolane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)oxolane-2-carbonitrile.
Reduction: Formation of 2-(hydroxymethyl)oxolane-2-amine.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)oxolane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a reactive site for further chemical modifications. These interactions enable the compound to exert its effects in various biological and chemical processes.
Comparison with Similar Compounds
2-(Hydroxymethyl)oxolane-2-carbonitrile can be compared with other similar compounds such as:
2-(Hydroxymethyl)tetrahydrofuran: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)oxirane: Contains an epoxide ring instead of an oxolane ring, leading to different reactivity and applications.
2-(Hydroxymethyl)oxazole: Contains a nitrogen atom in the ring, which can influence its chemical properties and biological activity.
The presence of both a hydroxymethyl group and a nitrile group in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
2-(hydroxymethyl)oxolane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-4-6(5-8)2-1-3-9-6/h8H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHSHMQZLJWIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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